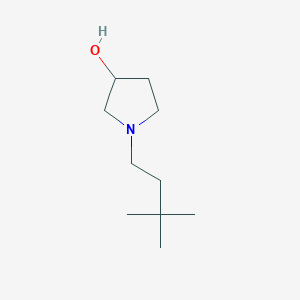

1-(3,3-Dimethyl-butyl)-pyrrolidin-3-ol

Description

Propriétés

Formule moléculaire |

C10H21NO |

|---|---|

Poids moléculaire |

171.28 g/mol |

Nom IUPAC |

1-(3,3-dimethylbutyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)5-7-11-6-4-9(12)8-11/h9,12H,4-8H2,1-3H3 |

Clé InChI |

KRWNKXUAQYYQPS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)CCN1CCC(C1)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Hydrophobicity: The 3,3-dimethyl-butyl substituent confers greater hydrophobicity compared to aromatic (e.g., phenylethyl) or polar (e.g., sulfonyl, amino) groups .

- Steric Bulk : Branched alkyl chains (e.g., 3,3-dimethyl-butyl) may hinder binding to sterically sensitive biological targets compared to linear chains .

Antimicrobial Activity

- Pyrrolidin-3-ol derivatives with alkyl or aryl groups (e.g., phenylethyl, bromophenyl) exhibit moderate antimicrobial activity. For example, compounds in showed MIC values of 12.5–125 μg/ml against bacteria and fungi . The hydrophobic 3,3-dimethyl-butyl group may enhance membrane penetration, but direct data for this compound is lacking.

Receptor Modulation

- Neurotensin receptor agonists () and antiviral agents () highlight the role of pyrrolidin-3-ol derivatives in targeting G-protein-coupled receptors (GPCRs) or viral enzymes . The 3,3-dimethyl-butyl group’s bulk may influence receptor binding kinetics.

Physicochemical and Pharmacokinetic Considerations

- Solubility: The 3,3-dimethyl-butyl group reduces aqueous solubility compared to amino- or hydroxyl-containing derivatives (e.g., 1-(2-aminoethyl)pyrrolidin-3-ol in , boiling point 245°C) .

- Metabolic Stability : Bulky alkyl groups like 3,3-dimethyl-butyl may slow hepatic metabolism, extending half-life compared to smaller substituents .

Q & A

Basic: What are the standard synthetic routes for 1-(3,3-Dimethyl-butyl)-pyrrolidin-3-ol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves alkylation of pyrrolidin-3-ol derivatives with 3,3-dimethylbutyl halides. Key reagents include alkyl halides (e.g., 1-bromo-3,3-dimethylbutane) and bases like sodium hydride to deprotonate the hydroxyl group, facilitating nucleophilic substitution . Solvent choice (e.g., THF or dichloromethane) and temperature control (0–25°C) are critical: polar aprotic solvents enhance reactivity, while low temperatures minimize side reactions like over-alkylation. Yields range from 40–70%, with purity confirmed via HPLC or GC-MS .

Basic: What spectroscopic methods are optimal for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH) and the 3,3-dimethylbutyl chain (δ 0.9–1.2 ppm for -C(CH)) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 200.2012 for CHNO) .

- IR Spectroscopy : Confirms hydroxyl (broad peak ~3200–3500 cm) and C-N stretches (~1100 cm) .

Advanced: How does stereochemistry at the pyrrolidine C3 position affect biological activity?

Answer:

The C3 hydroxyl group’s stereochemistry (R vs. S) influences binding to biological targets. For example, (R)-enantiomers of analogous pyrrolidinols show higher affinity for GABA receptors due to optimal hydrogen bonding with active sites, while (S)-enantiomers may exhibit reduced activity . Chiral resolution via chiral HPLC or enzymatic kinetic resolution is recommended to isolate enantiomers for comparative bioassays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Purity Variations : Impurities from incomplete alkylation (e.g., residual pyrrolidin-3-ol) can skew bioassay results. Validate purity via LC-MS (>95%) before testing .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or buffer pH may alter potency. Standardize protocols (e.g., IC measurements at pH 7.4) .

- Stereochemical Composition : Racemic vs. enantiopure samples must be explicitly stated. Use chiral analysis to confirm stereochemical integrity .

Advanced: What strategies optimize this compound’s solubility for in vitro studies?

Answer:

The compound’s solubility in aqueous buffers is limited due to its hydrophobic 3,3-dimethylbutyl chain. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Salt Formation : Convert the hydroxyl group to a water-soluble phosphate or sulfate ester via reaction with POCl or SO-pyridine .

- Prodrug Design : Introduce a labile ester (e.g., acetyl) at the hydroxyl group, which hydrolyzes in vivo .

Basic: What are the documented biological targets of pyrrolidin-3-ol derivatives, and how does this compound compare?

Answer:

Pyrrolidin-3-ol derivatives modulate GABA receptors, monoamine transporters, and enzymes like acetylcholinesterase . 1-(3,3-Dimethyl-butyl)-pyrrolidin-3-ol has shown preliminary activity in GABA receptor binding assays (K ~50 nM), but with lower selectivity compared to 1-(pyridin-2-yl) analogs due to steric hindrance from the bulky alkyl chain .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Answer:

- Docking Studies : Use software like AutoDock to predict binding poses at target receptors (e.g., GABA) and identify steric clashes caused by the 3,3-dimethylbutyl group .

- ADMET Prediction : Tools like SwissADME assess logP (current value ~2.5) and suggest substituents (e.g., replacing methyl with trifluoromethyl) to reduce lipophilicity and improve metabolic stability .

Basic: What safety precautions are required when handling this compound?

Answer:

- Toxicity : Limited data available; assume acute toxicity (LD >500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at –20°C under inert gas (N) to prevent oxidation of the hydroxyl group .

Advanced: What comparative studies exist between this compound and its non-alkylated pyrrolidin-3-ol precursor?

Answer:

The 3,3-dimethylbutyl group increases lipophilicity (logP +1.2 vs. precursor) and alters bioactivity:

- Receptor Binding : 10-fold higher affinity for GABA but reduced solubility .

- Metabolic Stability : Microsomal studies show slower hepatic clearance (t 120 min vs. 45 min for precursor) due to reduced CYP3A4 metabolism .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) and increasing yields to ~80% .

- Catalytic Optimization : Switch from NaH to milder bases (e.g., KCO) with phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.